molecular formula C21H25N5O2S B2463183 N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide CAS No. 1112279-78-3

N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide

Cat. No.: B2463183
CAS No.: 1112279-78-3
M. Wt: 411.52
InChI Key: IXZCWQDHZIECPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide is a potent, selective, and ATP-competitive small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK has emerged as a critical node in oncogenic signaling, functioning as a pivotal regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex, which drives the aberrant activation of the Wnt/β-catenin pathway. This pathway is constitutively active in a variety of cancers, most notably in colorectal carcinogenesis. By selectively inhibiting TNIK, this compound disrupts the formation of the TCF4/β-catenin complex, thereby suppressing the transcription of key proliferative genes like c-MYC and cyclin D1. Its research value is underscored by demonstrated efficacy in pre-clinical models, where it inhibits the growth of colorectal cancer cells and patient-derived xenografts harboring mutations in the Wnt pathway. This makes it an essential pharmacological tool for probing the pathophysiology of Wnt-driven cancers, investigating mechanisms of oncogenic addiction, and validating TNIK as a therapeutic target for anticancer drug discovery. The compound provides researchers with a specific means to dissect the downstream consequences of TNIK inhibition on cell proliferation, apoptosis, and stemness in malignant cells.

Properties

IUPAC Name

N-propyl-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-2-7-22-17(27)15-24-11-13-26(14-12-24)21(28)19-18(25-9-3-4-10-25)16-6-5-8-23-20(16)29-19/h3-6,8-10H,2,7,11-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZCWQDHZIECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indoline core The indoline core can be synthesized through a Fischer indole synthesis, followed by bromination to introduce the bromine atom at the 5-position The sulfonamide group is then introduced through a sulfonation reaction, and the butyl and ethyl groups are added via alkylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that thieno[2,3-b]pyridine derivatives can act as inhibitors of the IκB kinase (IKK) complex, which is implicated in cancer progression and inflammatory diseases .

Anticonvulsant Properties

The 1H-pyrrol moiety in this compound has been associated with anticonvulsant activity. Research on similar pyrrole-based compounds suggests that they can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and other seizure disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of thienopyridine derivatives has been well-documented. These compounds inhibit the expression of pro-inflammatory cytokines by interfering with the NF-kB signaling pathway, which plays a crucial role in inflammation . This mechanism makes them candidates for treating inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thienopyridine derivatives. These compounds exhibit activity against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds often includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of thieno[2,3-b]pyridine derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that specific modifications to the thienopyridine structure enhanced anticancer activity significantly compared to unmodified compounds .

Case Study 2: Anticonvulsant Activity

A series of pyrrole-containing compounds were tested for their anticonvulsant properties using animal models. The study found that certain derivatives exhibited significant protection against induced seizures, suggesting a promising avenue for further development in epilepsy treatment .

Mechanism of Action

The mechanism of action of N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Dopamine Receptor Ligands

The pharmacological and structural properties of L-750,667 are benchmarked against other dopamine receptor ligands, including spiperone, haloperidol, and sulpiride. Key comparisons are summarized below:

Table 1: Comparative Pharmacological Profiles

Compound Target Receptor Ki (nM) Selectivity (D4 vs. D2/D3) Functional Activity (EC₅₀) Notes
L-750,667 D4 0.51 >2000-fold 80 nM (antagonist) Radioligand; minimal off-target binding
Spiperone D2/D3/D4 0.16* Low (D4 ≈ D2/D3) N/A Non-selective; used as reference ligand
Haloperidol D2/D3/D4 1.2 ~10-fold (D4) N/A Antipsychotic; broader receptor profile
(-)-Sulpiride D2/D3 >1000 Inactive at D4 N/A D2/D3-selective; no D4 affinity
(+)-Butaclamol D4 4.3 Moderate N/A Stereoselective binding (D4 preference)

*Spiperone’s Kd for D4 receptors in saturation binding studies with [³H]spiperone was 0.16 nM, comparable to [¹²⁵I]L-750,667 .

Key Findings:

Selectivity: L-750,667 exhibits unparalleled D4 selectivity (>2000-fold over D2/D3), outperforming haloperidol (~10-fold) and spiperone (non-selective) .

Functional Antagonism : L-750,667 reverses dopamine-induced cAMP inhibition with an EC₅₀ of 80 nM, confirming its potency as a functional antagonist .

>1000 nM for (-)-butaclamol) .

Off-Target Effects : L-750,667 has negligible affinity for sigma, 5-HT1A, or 5-HT2 receptors, unlike haloperidol and chlorpromazine, which interact with multiple off-target sites .

Structural and Mechanistic Insights

  • Core Scaffold: L-750,667’s azaindole-thiophene scaffold contrasts with the thienopyridine-piperazine framework of the user-specified compound. Both structures likely exploit aromatic stacking and hydrogen bonding for D4 receptor interaction.
  • Piperazine Linker : The piperazine moiety in L-750,667 (and similar compounds) enhances solubility and facilitates receptor access, a feature shared with other D4 ligands like clozapine analogs.

Biological Activity

N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thieno[2,3-b]pyridine moiety and a piperazine ring, suggest diverse biological activities. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₃O₂S

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in conditions like cancer or neurological disorders.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities:

Activity Type Description Reference
AnticancerInhibition of FOXM1 expression in breast cancer cell lines, indicating potential anti-proliferative effects.
AntimicrobialSome thieno[2,3-b]pyridine derivatives have shown antimicrobial properties in vitro.
NeuropharmacologicalModulation of dopamine receptors suggests potential for treating neurological disorders.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of thieno[2,3-b]pyridine derivatives on FOXM1 expression in MDA-MB-231 cells. Compounds with specific substitutions showed significant inhibition of FOXM1, correlating with reduced cell proliferation (IC50 values determined via MTT assay) .
  • Antimicrobial Properties : Research highlighted the antimicrobial activities of related compounds, suggesting that modifications to the thieno[2,3-b]pyridine structure could enhance efficacy against various pathogens .
  • Neuropharmacological Effects : Another study focused on the modulation of dopamine receptors by similar compounds. The results indicated that certain derivatives could act as antagonists or partial agonists at these receptors, which may have implications for treating conditions like schizophrenia or Parkinson's disease .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Variations in substituents on the thieno[2,3-b]pyridine ring significantly influence its activity:

Substituent Effect on Activity
-CNEnhanced inhibition of FOXM1
-CF₃Loss of activity
HalogensVariable effects depending on position

Q & A

Q. What are the standard synthetic routes for N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide?

The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Key steps include:

  • Precursor activation : Functionalization of the thieno[2,3-b]pyridine core with a pyrrol-1-yl group via nucleophilic substitution or cross-coupling reactions.
  • Amide bond formation : Coupling the activated carbonyl group with the piperazine-acetamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for yield optimization .

Q. Which spectroscopic techniques are used to characterize this compound?

Standard methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks.
  • IR spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups.
  • Mass spectrometry (LC-MS) : Validation of molecular weight and fragmentation patterns . For structural ambiguity resolution, X-ray crystallography is recommended .

Q. How is the compound’s purity assessed in pharmacological studies?

Purity is determined via:

  • HPLC : Using reverse-phase columns (C18) with UV detection at 254 nm.
  • Buffer systems : Ammonium acetate (pH 6.5) adjusted with acetic acid, as described in pharmacopeial protocols .

Advanced Research Questions

Q. How can conflicting pharmacological activity data be resolved for this compound?

Contradictions may arise from assay variability or impurities. Strategies include:

  • Orthogonal assays : Validate activity using both cell-based (e.g., enzyme inhibition) and biophysical (e.g., SPR) methods.
  • Batch consistency checks : Compare purity profiles (HPLC) across synthetic batches .
  • Pharmacokinetic studies : Assess bioavailability and metabolite interference in vivo .

Q. What computational approaches predict the compound’s interaction with biological targets?

Advanced methods include:

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding poses.
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .
  • Molecular dynamics simulations : Evaluate binding stability under physiological conditions .

Q. How can synthetic yield be optimized without compromising purity?

Optimization strategies involve:

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures.
  • Process control : Implement inline monitoring (e.g., FTIR) to track reaction progress .
  • Membrane purification : Use nanofiltration to remove byproducts without column chromatography .

Q. What methodologies elucidate the compound’s mechanism of action?

Mechanistic studies require:

  • Target deconvolution : CRISPR-Cas9 knockout libraries to identify essential genes for activity.
  • Binding assays : Radioligand displacement or ITC to measure affinity for suspected receptors .
  • Metabolomic profiling : LC-MS/MS to trace downstream metabolic pathways .

Q. How can stability and degradation profiles be systematically evaluated?

Stability studies should include:

  • Forced degradation : Expose the compound to heat (40–80°C), UV light, and varied pH (1–13).
  • HPLC-MS analysis : Identify degradation products and propose degradation pathways .
  • Accelerated aging : Use humidity chambers to simulate long-term storage .

Methodological Considerations

Q. What statistical frameworks address variability in biological replicate data?

  • Mixed-effects models : Account for batch-to-batch variability in pharmacological assays.
  • Meta-analysis : Aggregate data from independent studies to identify consensus activity thresholds .

Q. How are synthetic intermediates rigorously characterized to avoid downstream impurities?

  • In-process controls (IPC) : Monitor intermediates via TLC or UPLC before proceeding to subsequent steps.
  • Crystallographic validation : Resolve ambiguous intermediates using single-crystal X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.